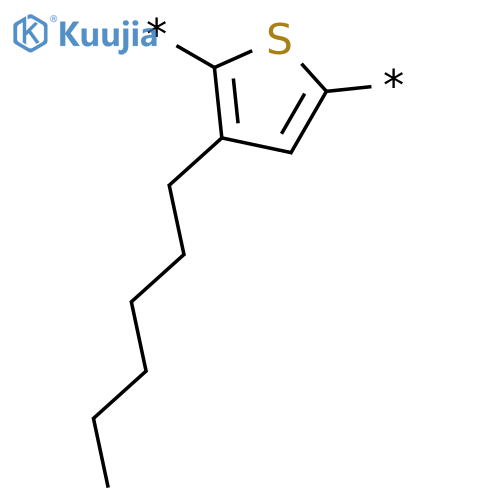Cas no 156074-98-5 (Poly(3-hexylthiophene-2,5-diyl))

Poly(3-hexylthiophene-2,5-diyl) 化学的及び物理的性質
名前と識別子
-
- Poly(3-hexylthiophene-2,5-diyl)
- P3HT
- 3-Hexyl-2,5-dibromothiophene homopolymer
- Poly(2,5-dibromo-3-hexylthiophene)
- Plexcore? OS 2100
- Plexcore? OS 1100
- 2,5-Dibromo-3-hexylthiophene homopolymer
- 2,5-Dibromo-3-hexylthiophene
- DB-005866
- J-507293
- SY035590
- 2,5-Dibromo-3-hexylthiophene, 97%
- 2,5-Dibromo-3-hex-1-ylthiophene
- AC-4938
- 116971-11-0
- 2,5-dibromo-3-hexyl-thiophene
- D3896
- DTXSID50888890
- SCHEMBL197683
- CS-W009865
- MFCD00274313
- AMY10866
- A2411
- AS-2036
- BIDD:GT0290
- AKOS005257796
- 156074-98-5
- FD14058
- Thiophene, 2,5-dibromo-3-hexyl-
- C10H14Br2S
- Poly(3-hexylthiophene-2,5-diyl) regioregular, electronic grade, 99.995% trace Metals basis, average Mn 15,000-45,000
- Poly(3-hexylthiophene-2,5-diyl) regioregular, average Mn 54,000-75,000, electronic grade, 99.995% trace Metals basis
- DTXCID701028161
-
- MDL: MFCD00217686
- インチ: InChI=1S/C10H14Br2S/c1-2-3-4-5-6-8-7-9(11)13-10(8)12/h7H,2-6H2,1H3
- InChIKey: NSYFIAVPXHGRSH-UHFFFAOYSA-N
- ほほえんだ: CCCCCCC1=C(SC(=C1)Br)Br
計算された属性
- せいみつぶんしりょう: 325.91625g/mol
- どういたいしつりょう: 323.91830g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 5
- 複雑さ: 141
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.6
- トポロジー分子極性表面積: 28.2Ų
じっけんとくせい
- ゆうかいてん: 238 °C
238 °C - ようかいど: chloroform, trichlorobenzene, chlorobenzene, toluene, and xylenes: soluble
- でんどうど: ~103 S/cm (when doped with iodine)
Poly(3-hexylthiophene-2,5-diyl) セキュリティ情報
-
記号:

- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: 26
-
危険物標識:

Poly(3-hexylthiophene-2,5-diyl) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 445703-1G |
Poly(3-hexylthiophene-2,5-diyl) |
156074-98-5 | 1g |
¥6410.16 | 2023-12-06 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02153-5g |
Poly(3-hexylthiophene-2,5-diyl) |
156074-98-5 | 5g |
¥30238.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02152-1g |
Poly(3-hexylthiophene-2,5-diyl) |
156074-98-5 | - | 1g |
¥8418.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X93195-100mg |
Poly(3-hexylthiophene-2,5-diyl) |
156074-98-5 | >90% | 100mg |
¥428.0 | 2023-09-05 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 510823-1G |
Poly(3-hexylthiophene-2,5-diyl) |
156074-98-5 | 1g |
¥7199.38 | 2023-12-05 | ||
| 1PlusChem | 1P001OY6-25mg |
Thiophene, 2,5-dibromo-3-hexyl-, homopolymer |
156074-98-5 | >90% | 25mg |
$43.00 | 2024-06-20 | |
| Aaron | AR001P6I-250mg |
Thiophene, 2,5-dibromo-3-hexyl-, homopolymer |
156074-98-5 | 93% | 250mg |
$336.00 | 2025-03-31 | |
| A2B Chem LLC | AA78190-25mg |
Thiophene, 2,5-dibromo-3-hexyl-, homopolymer |
156074-98-5 | >90% | 25mg |
$37.00 | 2024-01-03 | |
| A2B Chem LLC | AA78190-500mg |
Thiophene, 2,5-dibromo-3-hexyl-, homopolymer |
156074-98-5 | >90% | 500mg |
$310.00 | 2024-01-03 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02153-1g |
Poly(3-hexylthiophene-2,5-diyl) |
156074-98-5 | 1g |
¥7878.0 | 2021-09-04 |
Poly(3-hexylthiophene-2,5-diyl) 関連文献
-
Bibi Amna,Humaira Masood Siddiqi,Abbas Hassan,Turan Ozturk RSC Adv. 2020 10 4322
-
Brenton A. G. Hammer,Marcos A. Reyes-Martinez,Felicia A. Bokel,Feng Liu,Thomas P. Russell,Ryan C. Hayward,Alejandro L. Briseno,Todd Emrick J. Mater. Chem. C 2014 2 9674
-
Piotr Bujak,Irena Kulszewicz-Bajer,Malgorzata Zagorska,Vincent Maurel,Ireneusz Wielgus,Adam Pron Chem. Soc. Rev. 2013 42 8895
-
C. Suspène,L. Miozzo,J. Choi,R. Gironda,B. Geffroy,D. Tondelier,Y. Bonnassieux,G. Horowitz,A. Yassar J. Mater. Chem. 2012 22 4511
-
Yisha Qiao,Yixuan Du,Yinfeng Liu,Yunbo Li RSC Adv. 2016 6 110686
Poly(3-hexylthiophene-2,5-diyl)に関する追加情報
156074-98-5およびPoly(3-hexylthiophene-2,5-diyl)に関する最新研究動向
近年、化学生物医薬品分野において、化合物156074-98-5および導電性高分子Poly(3-hexylthiophene-2,5-diyl)(P3HT)に関する研究が注目を集めています。本稿では、これらの物質に関する最新の研究成果をまとめ、その応用可能性について考察します。
156074-98-5は、特定の薬理活性を示す化合物として知られており、近年の研究ではその分子メカニズムの解明が進められています。2023年に発表された研究によると、この化合物は特定の酵素阻害剤として機能し、炎症性疾患の治療に応用可能であることが示唆されています。特に、その選択的な作用機序が注目されており、副作用の少ない治療法開発への期待が高まっています。
一方、Poly(3-hexylthiophene-2,5-diyl)は有機エレクトロニクス分野で広く研究されている導電性高分子ですが、最近ではバイオセンサーやドラッグデリバリーシステムへの応用が活発に研究されています。2024年初頭に発表された画期的な研究では、P3HTを基盤としたナノ構造体が、特定の生体分子を高感度で検出可能であることが実証されました。この技術は、早期診断ツールとしての応用が期待されています。
特に興味深いのは、156074-98-5とP3HTを組み合わせたハイブリッドシステムに関する研究です。2023年末にNature Materials誌に掲載された研究では、P3HTの導電性を利用して156074-98-5の制御放出を可能にする新しいドラッグデリバリープラットフォームが報告されています。このシステムは、外部刺激(光や電場)に応答して薬物放出を精密に制御できる特徴があり、個別化医療への応用が期待されています。
研究方法に関して、これらの最新研究では高度な分光分析法(特にin situラマン分光法)と計算化学的手法を組み合わせることで、分子レベルの相互作用を詳細に解析しています。また、in vitroおよびin vivo試験を通じて、これらの物質の生体適合性と治療効果が慎重に評価されています。
今後の課題として、156074-98-5の大規模合成法の最適化と、P3HTベースのデバイスの長期安定性向上が挙げられます。しかし、これらの物質を組み合わせた新しい治療・診断プラットフォームは、化学生物医薬品分野に新たな可能性を開くものと期待されています。
結論として、156074-98-5とPoly(3-hexylthiophene-2,5-diyl)に関する研究は急速に進展しており、これらの物質を利用した新しい治療法や診断技術の開発が近い将来実現する可能性が高いと言えます。今後の研究動向から目が離せません。
156074-98-5 (Poly(3-hexylthiophene-2,5-diyl)) 関連製品
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)




